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Compound of Interest

Compound Name:
1-benzyl-4-bromo-1H-pyrazol-3-

amine

Cat. No.: B1293028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and

potential biological significance of the heterocyclic compound 1-benzyl-4-bromo-1H-pyrazol-
3-amine. This document is intended to serve as a valuable resource for researchers in

medicinal chemistry, drug discovery, and related fields.

Physicochemical Properties
While specific experimental data for 1-benzyl-4-bromo-1H-pyrazol-3-amine is not extensively

published in peer-reviewed literature, its fundamental properties can be derived from its

chemical structure and information available from commercial suppliers.
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Property Value Source

Molecular Formula C₁₀H₁₀BrN₃
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 252.11 g/mol
--INVALID-LINK--, --INVALID-

LINK--

Appearance Likely a solid
Inferred from related

compounds

Solubility

Expected to be soluble in

organic solvents like DMSO,

DMF, and chlorinated solvents.

Inferred from structure

Melting Point Not reported in literature. -

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC are indicated to be

available from various commercial suppliers, confirming the compound's synthesis and

characterization, though specific data points are not publicly available.[1][2]

Synthesis
A direct, detailed synthesis protocol for 1-benzyl-4-bromo-1H-pyrazol-3-amine is not readily

available in the public domain. However, a plausible and efficient two-step synthetic route can

be proposed based on established methods for the synthesis of the precursor, 1-benzyl-4-

bromo-1H-pyrazole, and general methodologies for the amination of pyrazole rings.

Step 1: Synthesis of 1-benzyl-4-bromo-1H-pyrazole
The precursor, 1-benzyl-4-bromo-1H-pyrazole, can be synthesized from 4-bromopyrazole and

benzyl chloride.

Experimental Protocol:

To a 100 mL round-bottom flask, add 4-bromopyrazole (4.41 g, 30 mmol),

tetrabutylammonium bromide (484 mg, 1.5 mmol), and potassium hydroxide pellets (3.37 g,

60 mmol).
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The mixture is subjected to ultrasonic treatment for 15 minutes.

Benzyl chloride (5.2 mL, 45 mmol) is added to the resulting mixture, and it is left to stand

overnight.

Following the reaction, ethyl ether (20 mL), water (20 mL), and dilute hydrochloric acid (1

mL, 10%) are added.

The organic layer is separated, washed with water (2 x 20 mL), and dried over anhydrous

magnesium sulfate (MgSO₄).

The solvent is removed under reduced pressure.

The crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate

(10:1) eluent to yield 1-benzyl-4-bromo-1H-pyrazole as a white solid (6.74 g, 95% yield).[3]

Characterization Data for 1-benzyl-4-bromo-1H-pyrazole:

Data Type Values

Melting Point 51-52 °C

¹H NMR (400MHz, CDCl₃)
δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m,

2H), 5.29 (s, 2H)

¹³C NMR (100MHz, CDCl₃)
δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9,

57.1

Source:[3]

Step 2: Proposed Amination of 1-benzyl-4-bromo-1H-
pyrazole
The introduction of an amino group at the C3 position of the pyrazole ring is a known

transformation, though a specific protocol for this substrate is not detailed. General methods for

the synthesis of 3-aminopyrazoles often involve the use of strong aminating agents or multi-

step sequences. A potential, though unverified, approach could involve lithiation followed by

reaction with an electrophilic aminating reagent.
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Hypothetical Experimental Protocol (for illustrative purposes):

Dissolve 1-benzyl-4-bromo-1H-pyrazole in a dry, aprotic solvent such as tetrahydrofuran

(THF) under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to a low temperature (e.g., -78 °C).

Add a strong base, such as n-butyllithium, dropwise to deprotonate the C3 position of the

pyrazole ring.

After stirring for a suitable time to ensure complete deprotonation, an electrophilic aminating

agent (e.g., a chloramine derivative or an oxaziridine) would be added.

The reaction would be allowed to warm to room temperature and then quenched with a

suitable reagent (e.g., saturated ammonium chloride solution).

The product would be extracted into an organic solvent, dried, and purified using column

chromatography.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions would

require optimization.

Step 1: Synthesis of Precursor Step 2: Proposed Amination

4-Bromopyrazole N-Alkylation

Benzyl_Chloride

1-benzyl-4-bromo-1H-pyrazole 1-benzyl-4-bromo-1H-pyrazole

Amination

Electrophilic Aminating Agent

1-benzyl-4-bromo-1H-pyrazol-3-amine

Click to download full resolution via product page

Proposed two-step synthesis of the target compound.

Spectroscopic and Analytical Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1293028?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


As previously noted, detailed spectroscopic data for 1-benzyl-4-bromo-1H-pyrazol-3-amine
are not publicly available but are referenced by commercial suppliers. The expected spectral

features are outlined below.

Analysis Type Expected Features

¹H NMR

Signals corresponding to the benzyl protons

(CH₂ and aromatic), the pyrazole ring proton,

and the amine (NH₂) protons. The chemical

shifts and coupling patterns would confirm the

substitution pattern.

¹³C NMR

Resonances for all 10 carbon atoms, including

those of the pyrazole ring and the benzyl group.

The chemical shifts would be indicative of their

electronic environment.

IR Spectroscopy

Characteristic absorption bands for N-H

stretching of the amine group (typically in the

range of 3300-3500 cm⁻¹), C-H stretching

(aromatic and aliphatic), C=N and C=C

stretching of the pyrazole ring, and the C-Br

stretching frequency.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of the compound (252.11

g/mol ), along with a characteristic isotopic

pattern due to the presence of a bromine atom.

Fragmentation patterns would likely show the

loss of the benzyl group and other fragments.

Potential Biological Activity and Signaling Pathways
While no specific biological studies have been reported for 1-benzyl-4-bromo-1H-pyrazol-3-
amine, the aminopyrazole scaffold is a well-established pharmacophore present in numerous

biologically active compounds.

General Activities of Substituted Aminopyrazoles:
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Antimicrobial Activity: Many aminopyrazole derivatives have demonstrated broad-spectrum

antibacterial and antifungal activities.

Anticancer Activity: The aminopyrazole core is found in several kinase inhibitors that are

under investigation for cancer therapy. These compounds can interfere with cell cycle

regulation and signaling pathways crucial for tumor growth.

Anti-inflammatory Activity: Some aminopyrazole derivatives exhibit anti-inflammatory

properties, potentially through the inhibition of inflammatory mediators.

Given the structural similarities to other biologically active aminopyrazoles, it is plausible that 1-
benzyl-4-bromo-1H-pyrazol-3-amine could exhibit similar properties. The presence of the

benzyl group and the bromine atom would influence its lipophilicity and electronic properties,

which in turn would affect its interaction with biological targets.

Potential Biological Activities

Potential Mechanisms of Action

1-benzyl-4-bromo-1H-pyrazol-3-amine

Antimicrobial Anticancer Anti_inflammatory

Enzyme Inhibition
(e.g., Kinases)

Signaling Pathway
Modulation

Cell Cycle Arrest
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Potential biological activities and mechanisms.

Conclusion
1-benzyl-4-bromo-1H-pyrazol-3-amine is a heterocyclic compound with potential for further

investigation in drug discovery and development. While detailed experimental data is not widely

published, a logical synthetic route can be proposed, and its structural features suggest the

possibility of interesting biological activities. This guide provides a foundational understanding

of this compound to aid researchers in their future studies. Further experimental work is

required to fully elucidate its physicochemical properties, develop an optimized synthesis, and

explore its biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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